2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one
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Overview
Description
2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that includes a cyclopentapyrrole ring and an azetidine moiety
Preparation Methods
The synthesis of 2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the cyclopentapyrrole ring and the azetidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other cyclopentapyrrole derivatives or azetidine-containing molecules. Compared to these compounds, 2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one may exhibit unique properties due to its specific structural features, making it valuable for certain applications.
Properties
IUPAC Name |
1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-4-2-5-15(8-14)9-19(22)21-12-18(13-21)20-10-16-6-3-7-17(16)11-20/h2,4-5,8,16-18H,3,6-7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRBFSWIXWDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CC4CCCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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